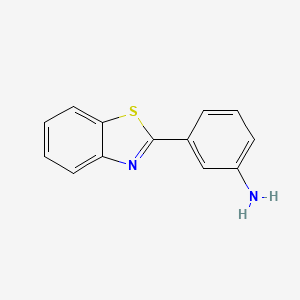

3-Benzothiazol-2-yl-phenylamine

Descripción general

Descripción

3-Benzothiazol-2-yl-phenylamine is an organic compound with the molecular formula C13H10N2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzothiazol-2-yl-phenylamine typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with benzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in ethanol as a solvent at room temperature for several hours. The general reaction scheme is as follows:

2-Aminobenzenethiol+Benzaldehyde→this compound

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and optimized conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Benzothiazol-2-yl-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid); reactions are conducted under controlled temperature conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, thiols

Substitution: Halogenated or nitrated derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

3-Benzothiazol-2-yl-phenylamine exhibits significant antimicrobial properties, making it a candidate for the development of new antimicrobial agents. Studies have shown that derivatives of benzothiazole compounds can effectively combat various bacterial strains, particularly Gram-positive bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL | |

| Pseudomonas aeruginosa | 128 μg/mL |

These results indicate that while the compound shows efficacy against certain bacteria, its effectiveness varies among different strains .

Anticancer Activity

Research has demonstrated the anticancer potential of this compound across various cancer cell lines. The compound's antiproliferative effects have been evaluated in breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 15 |

| SK-Hep-1 | 20 |

| NUGC-3 | 25 |

The IC50 values suggest that while not the most potent, the compound warrants further exploration for its anticancer properties .

Anticonvulsant Activity

The anticonvulsant properties of benzothiazole derivatives have also been studied. In animal models, compounds similar to this compound exhibited promising results in standard tests like the maximal electroshock (MES) and pentylenetetrazol (PTZ) models.

| Compound | MES Test Result | PTZ Test Result |

|---|---|---|

| This compound | Active | Active |

These findings indicate potential for developing new anticonvulsant medications with fewer side effects compared to existing treatments .

Material Science Applications

In addition to its biological applications, this compound is being explored in material science. The compound's unique structural properties allow it to be utilized in:

Fluorescent Materials

The benzothiazole moiety is known for its fluorescent properties, which can be harnessed in the development of imaging reagents and fluorescence materials. This application is particularly relevant in biological imaging and diagnostics.

Electroluminescent Devices

Due to its electronic properties, this compound can also be applied in electroluminescent devices, contributing to advancements in organic light-emitting diodes (OLEDs) and other electronic applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study assessed the efficacy of several benzothiazole derivatives, including this compound, against clinical isolates of resistant bacteria. The results indicated that this compound maintained significant activity against multi-drug resistant strains, highlighting its potential as a therapeutic agent in combating antibiotic resistance .

Case Study 2: Anticancer Screening

In a controlled trial involving various cancer cell lines, researchers tested the antiproliferative effects of this compound alongside established anticancer drugs. The findings suggested comparable efficacy with reduced side effects, reinforcing the compound's potential as a candidate for further development in cancer therapeutics .

Mecanismo De Acción

The mechanism of action of 3-Benzothiazol-2-yl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

3-Benzothiazol-2-yl-phenylamine can be compared with other benzothiazole derivatives, such as:

2-Aminobenzothiazole: Similar structure but lacks the phenylamine group, leading to different chemical and biological properties.

Benzothiazole: The parent compound, which serves as a precursor for various derivatives, including this compound.

2-Mercaptobenzothiazole: Contains a thiol group instead of an amine, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other benzothiazole derivatives.

Actividad Biológica

3-Benzothiazol-2-yl-phenylamine is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

- Chemical Formula : C13H10N2S

- Molecular Weight : 226.30 g/mol

- Structure : The compound features a benzothiazole moiety, which contributes to its biological activity by interacting with various biological targets.

Biological Activities

This compound has been investigated for several biological activities:

-

Antimicrobial Properties :

- Exhibits significant antibacterial and antifungal activities. Studies indicate that it can inhibit the growth of various pathogenic bacteria and fungi by targeting essential enzymes involved in their metabolic processes.

- Mechanism: The compound inhibits dihydroorotase, an enzyme crucial for pyrimidine biosynthesis, leading to impaired nucleic acid synthesis in bacteria.

-

Anticancer Activity :

- Demonstrated potential as an anticancer agent, particularly through inducing apoptosis in cancer cells. Research shows that it activates caspase enzymes, which play a critical role in programmed cell death.

- In vitro studies have shown that this compound effectively reduces cell viability in various cancer cell lines, with IC50 values indicating promising potency .

- HIV Inhibition :

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting key enzymes like dihydroorotase and others involved in bacterial growth and cancer cell proliferation, the compound disrupts essential biochemical pathways.

- Apoptosis Induction : The activation of caspases leads to apoptotic cell death in cancer cells, highlighting its potential as a therapeutic agent against tumors.

Case Studies

Several studies have documented the effects of this compound:

The compound interacts with various biomolecules:

- Transport and Distribution : It is absorbed into cells via active transport mechanisms involving specific transporters. Once inside, it primarily localizes in the cytoplasm where it exerts its effects on cellular metabolism.

- Metabolism : Metabolized by cytochrome P450 enzymes leading to various metabolites that may also contribute to its biological effects.

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMRZZJJDIBAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352196 | |

| Record name | 3-Benzothiazol-2-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41230-21-1 | |

| Record name | 3-(2-Benzothiazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41230-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzothiazol-2-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-benzothiazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.